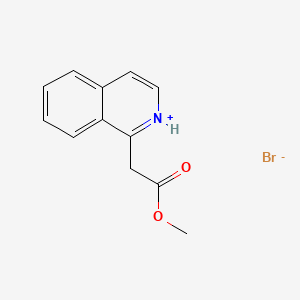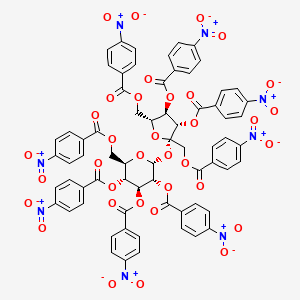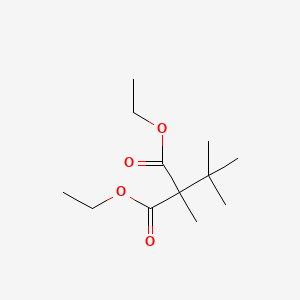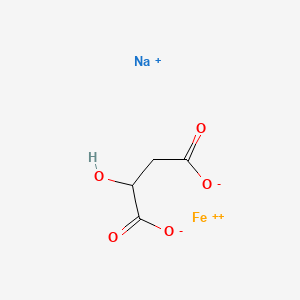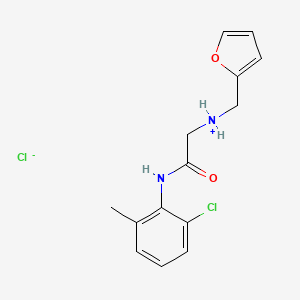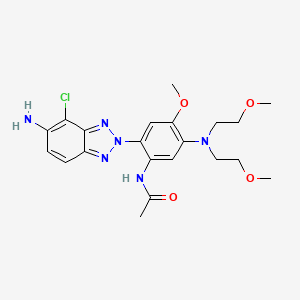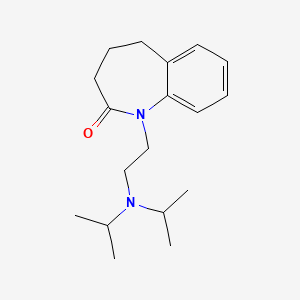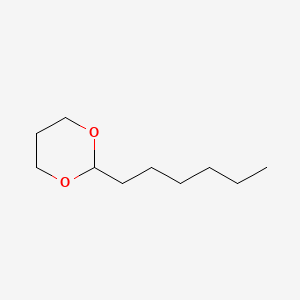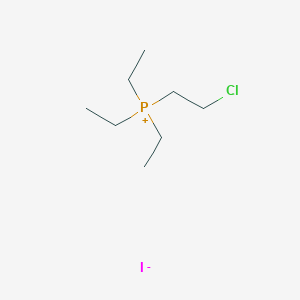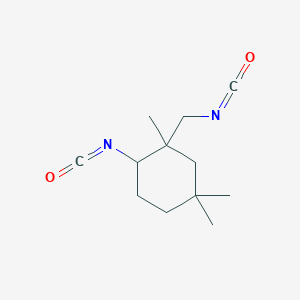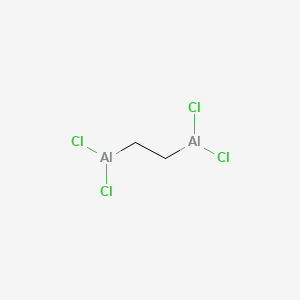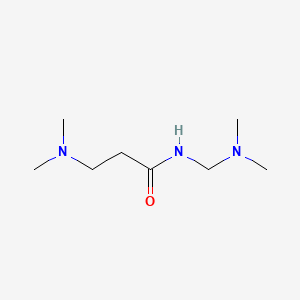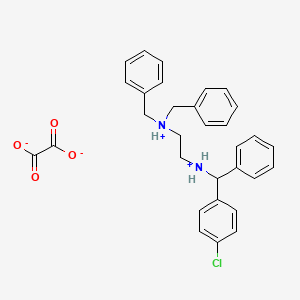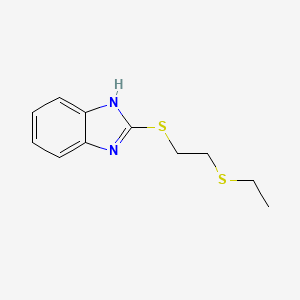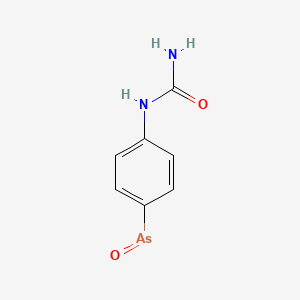
Arsine, 4-carbamidophenyloxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-arsorosophenyl)urea is an organoarsenic compound with the molecular formula C7H7AsN2O2 It is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-arsorosophenyl)urea typically involves the reaction of 4-arsorosophenylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of 4-arsorosophenylamine with phenyl isocyanate in an organic solvent such as dichloromethane, under mild conditions. The reaction proceeds smoothly to yield (4-arsorosophenyl)urea as the primary product .
Industrial Production Methods
Industrial production of (4-arsorosophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(4-arsorosophenyl)urea undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-arsorosophenyl)urea can yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
(4-arsorosophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of (4-arsorosophenyl)urea involves its interaction with specific molecular targets and pathways. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar to (4-arsorosophenyl)urea, thiourea contains a sulfur atom instead of an arsenic atom.
Phenylurea: This compound has a phenyl group attached to a urea moiety, similar to (4-arsorosophenyl)urea, but lacks the arsenic atom.
Uniqueness
(4-arsorosophenyl)urea is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2490-89-3 |
|---|---|
Molekularformel |
C7H7AsN2O2 |
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
(4-arsorosophenyl)urea |
InChI |
InChI=1S/C7H7AsN2O2/c9-7(11)10-6-3-1-5(8-12)2-4-6/h1-4H,(H3,9,10,11) |
InChI-Schlüssel |
WWXFAARCKPTHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


